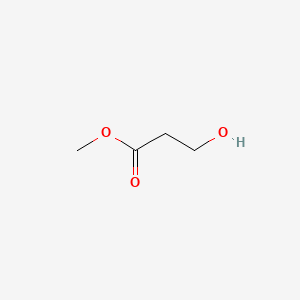
Methyl 3-hydroxypropanoate
Übersicht
Beschreibung
Methyl 3-hydroxypropanoate is an organic compound with the chemical formula C4H8O3 . It is also known as methyl 3-hydroxypropionate or methyl hydracrylate. This compound is a colorless liquid that is soluble in water and most organic solvents. It is commonly used as an intermediate in chemical synthesis and can be used to prepare other compounds. Additionally, it serves as a raw material for spices and food additives .
Wirkmechanismus
Target of Action
Methyl 3-hydroxypropanoate is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the proximity between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . By facilitating the degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
It’s known that the compound is soluble in water and most organic solvents , which could influence its absorption and distribution.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of disease symptoms.
Biochemische Analyse
Biochemical Properties
Methyl 3-hydroxypropanoate plays a crucial role in several biochemical reactions. It interacts with enzymes such as 3-hydroxypropionate dehydrogenase, which catalyzes the oxidation of 3-hydroxypropanoate to malonate semialdehyde. This interaction is essential for the metabolism of 3-hydroxypropanoate in microorganisms like Cupriavidus necator . Additionally, this compound is involved in the production of other fatty acid derivatives, making it a valuable compound in biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microorganisms, it serves as a carbon and energy source, impacting cellular growth and function . The compound’s ability to be metabolized by specific enzymes affects the overall metabolic flux within the cell, leading to changes in gene expression and cellular activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to 3-hydroxypropionate dehydrogenase, facilitating the conversion of 3-hydroxypropanoate to malonate semialdehyde . This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound may influence enzyme activity, either inhibiting or activating specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be metabolized by microorganisms over time, leading to changes in cellular function and metabolic activity . Long-term exposure to the compound may result in alterations in gene expression and enzyme activity, highlighting the importance of temporal effects in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects may be observed at high doses, indicating the importance of dosage considerations in biochemical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the 3-hydroxypropanoate cycle. It interacts with enzymes such as 3-hydroxypropionate dehydrogenase and malonate semialdehyde dehydrogenase, playing a key role in the conversion of 3-hydroxypropanoate to other metabolites . These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its role in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The localization of this compound within the cell is crucial for its role in metabolic pathways and biochemical reactions .
Vorbereitungsmethoden
Methyl 3-hydroxypropanoate can be synthesized through various methods. One common method involves the esterification of 3-hydroxypropionic acid with methanol under acidic conditions . Another method involves the carbonylation of ethylene oxide in the presence of a catalyst such as cobalt carbonyl . Industrial production methods often involve the use of formic acid esterification or catalytic carbonylation processes .
Analyse Chemischer Reaktionen
Methyl 3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxypropionic acid.
Reduction: It can be reduced to form 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include 3-hydroxypropionic acid, 1,3-propanediol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxypropanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme functions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxypropanoate can be compared with other similar compounds such as:
Methyl 2-hydroxypropanoate:
Ethyl 3-hydroxypropanoate: Similar to this compound but with an ethyl group instead of a methyl group.
3-Hydroxypropionic acid: The free acid form of this compound
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
methyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLEPQPVDUSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210454 | |
| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-41-3 | |
| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)
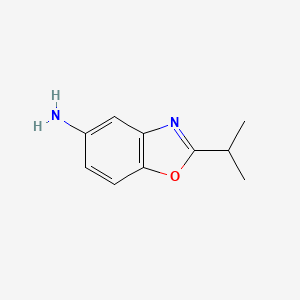
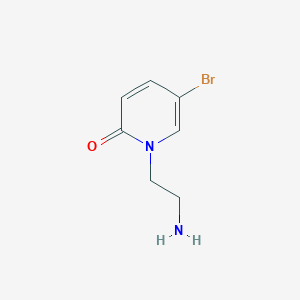
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

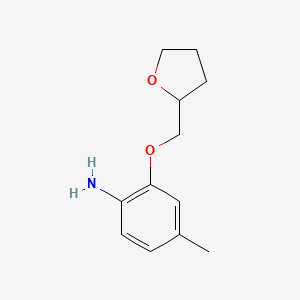
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)


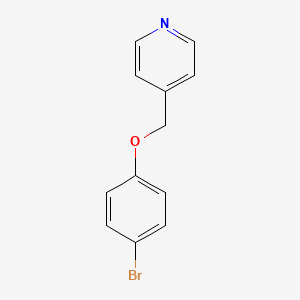

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
